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Introduction

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used

colorimetric method for assessing cell viability and cytotoxicity. The assay is based on the

ability of NAD(P)H-dependent cellular oxidoreductase enzymes, which are primarily located in

the mitochondria, to reduce the yellow tetrazolium salt, MTT, into its insoluble formazan

derivative, which is purple. The resulting formazan crystals are then solubilized, and the

concentration is determined by measuring the absorbance at a specific wavelength (typically

between 500 and 600 nm). The intensity of the purple color is directly proportional to the

number of viable, metabolically active cells. This application note provides a detailed protocol

for using the MTT assay to measure the cytotoxic effects of compounds on cultured cells.

Principle of the Assay

In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, leading to the

formation of purple formazan crystals. This conversion only occurs in metabolically active cells.

Therefore, the amount of formazan produced is a direct indicator of cell viability. When cells are

exposed to a cytotoxic agent, their metabolic activity decreases, leading to a reduced

production of formazan and a corresponding decrease in the intensity of the purple color.

Experimental Protocols
I. Materials and Reagents
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Cells: Adherent or suspension cells of interest.

Cell Culture Medium: Appropriate for the cell line being used (e.g., DMEM, RPMI-1640).

Fetal Bovine Serum (FBS)

Penicillin-Streptomycin Solution

Trypsin-EDTA: For detaching adherent cells.

96-well flat-bottom microplates

MTT Reagent: 5 mg/mL MTT in sterile phosphate-buffered saline (PBS). Filter-sterilize and

store at 4°C, protected from light.

Solubilization Solution: Common options include:

Acidic isopropanol (0.04 M HCl in isopropanol).

Dimethyl sulfoxide (DMSO).

A solution of 20% (w/v) sodium dodecyl sulfate (SDS) in 50% N,N-dimethylformamide

(DMF).

Test Compound: The substance to be evaluated for cytotoxicity.

Phosphate-Buffered Saline (PBS)

Multi-channel pipette

Microplate reader: Capable of measuring absorbance at 570 nm.

Humidified incubator: 37°C, 5% CO2.

II. Assay Protocol

This protocol is a general guideline and may require optimization for specific cell lines and

experimental conditions.
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Step 1: Cell Seeding

Culture cells until they reach approximately 80-90% confluency.

For adherent cells, wash with PBS and detach using Trypsin-EDTA. Neutralize the trypsin

with complete medium.

Perform a cell count using a hemocytometer or an automated cell counter to determine the

cell concentration.

Dilute the cells in complete medium to the desired seeding density. The optimal seeding

density depends on the cell line's growth rate and should be determined empirically. A

common starting range is 5,000 to 10,000 cells per well.

Seed 100 µL of the cell suspension into each well of a 96-well plate.

Incubate the plate for 24 hours in a humidified incubator at 37°C with 5% CO2 to allow the

cells to attach and resume normal growth.

Step 2: Treatment with Test Compound

Prepare a series of dilutions of the test compound in cell culture medium. It is advisable to

perform a serial dilution to test a wide range of concentrations.

After the 24-hour incubation, carefully remove the medium from the wells.

Add 100 µL of the various concentrations of the test compound to the appropriate wells.

Include the following controls:

Untreated Control: Wells containing cells treated with vehicle (the solvent used to dissolve

the test compound, e.g., DMSO, PBS) only. This represents 100% cell viability.

Blank Control: Wells containing medium but no cells. This is used to subtract the

background absorbance.

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C with 5%

CO2.
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Step 3: MTT Addition and Incubation

Following the treatment period, add 10 µL of the 5 mg/mL MTT reagent to each well

(including controls).

Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT

into formazan crystals, which will appear as dark, needle-like structures inside the cells.

Step 4: Solubilization of Formazan

After the incubation with MTT, carefully remove the medium from each well without disturbing

the formazan crystals.

Add 100 µL of the solubilization solution (e.g., DMSO or acidic isopropanol) to each well.

Mix thoroughly by gentle pipetting or by placing the plate on a shaker for 5-10 minutes to

ensure complete dissolution of the formazan crystals. This will result in a uniformly colored

solution.

Step 5: Data Acquisition

Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

A reference wavelength of 630 nm can be used to subtract background noise.

Data Presentation and Analysis
I. Calculation of Cell Viability

The percentage of cell viability can be calculated using the following formula:

% Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of

Untreated Control - Absorbance of Blank)] x 100

II. Example Data

The following table shows example absorbance data from an MTT assay where a hypothetical

cytotoxic compound was tested on a cancer cell line.
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Compound Conc.
(µM)

Replicate 1
(Absorbance at 570
nm)

Replicate 2
(Absorbance at 570
nm)

Replicate 3
(Absorbance at 570
nm)

0 (Control) 1.254 1.288 1.271

1 1.103 1.125 1.118

5 0.856 0.879 0.865

10 0.642 0.631 0.655

25 0.311 0.325 0.319

50 0.158 0.165 0.161

Blank 0.052 0.055 0.053

III. Summary of Calculated Results

From the raw data above, the average absorbance and percentage of cell viability are

calculated.

Compound Conc.
(µM)

Average
Absorbance
(Corrected)

Standard Deviation % Cell Viability

0 (Control) 1.218 0.017 100%

1 1.062 0.011 87.2%

5 0.813 0.012 66.7%

10 0.589 0.012 48.4%

25 0.265 0.007 21.8%

50 0.108 0.004 8.9%

IV. Determination of IC50
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The IC50 (half-maximal inhibitory concentration) is the concentration of a drug that is required

for 50% inhibition of cell viability in vitro. This value can be determined by plotting the

percentage of cell viability against the logarithm of the compound concentration and fitting the

data to a sigmoidal dose-response curve. Based on the data above, the IC50 value is

approximately 10 µM.

Visualizations
Experimental Workflow
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Day 1: Preparation

Day 2: Treatment

Day 4: Assay

Data Analysis

1. Seed Cells in 96-well Plate

2. Incubate for 24h (37°C, 5% CO2)

3. Treat Cells with Test Compound

4. Incubate for 24-72h

5. Add MTT Reagent

6. Incubate for 2-4h

7. Solubilize Formazan

8. Read Absorbance (570 nm)

9. Calculate % Viability & IC50
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Caption: Workflow of the MTT cytotoxicity assay.
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Simplified Apoptosis Signaling Pathway

Many cytotoxic compounds induce cell death via apoptosis. The MTT assay quantifies the

outcome of such pathways.
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Caption: Simplified overview of apoptosis signaling pathways.

To cite this document: BenchChem. [Application Note: Measuring Cytotoxicity Using the MTT
Assay]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1662990#applying-the-mttc-assay-to-measure-
cytotoxicity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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